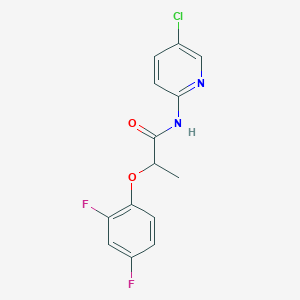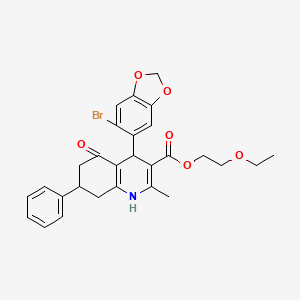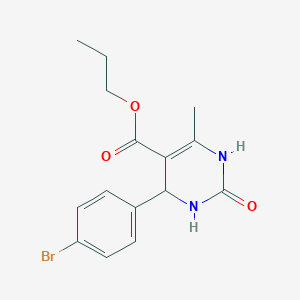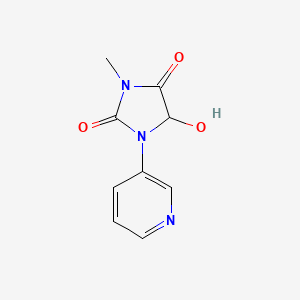![molecular formula C18H11BrN2O3 B4972983 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide involves the inhibition of certain enzymes involved in cell survival pathways. This compound has been found to inhibit the activity of enzymes such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of cell survival and apoptosis. By inhibiting the activity of these enzymes, this compound can induce apoptosis in cancer cells and may have potential as an anticancer agent.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating certain signaling pathways involved in cell death. This compound has also been found to have potential as a fluorescent probe for detecting certain biomolecules such as proteins and nucleic acids. In vivo studies have shown that this compound can cross the blood-brain barrier and may have potential as a drug target for various neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide in lab experiments include its potential as an anticancer agent, its ability to cross the blood-brain barrier, and its potential as a fluorescent probe for detecting certain biomolecules. The limitations of using this compound in lab experiments include its toxicity and the need for further studies to determine its efficacy and safety as a drug target.
Direcciones Futuras
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide. One direction is to further study its potential as an anticancer agent and to determine its efficacy and safety in vivo. Another direction is to further study its potential as a fluorescent probe for detecting certain biomolecules and to develop new applications for this compound in biochemistry. Additionally, further studies are needed to determine its potential as a drug target for various neurological diseases and to develop new compounds based on its structure.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide involves the reaction between 5-bromo-2-furancarboxylic acid and 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting certain biomolecules such as proteins and nucleic acids. In pharmacology, this compound has been studied for its potential as a drug target for various diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3/c19-16-10-9-15(23-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXICGKUFZJCPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)


![2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![methyl (3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B4972946.png)
![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)